molecular formula C16H26O3S B093694 p-Decylbenzenesulfonic acid CAS No. 140-60-3

p-Decylbenzenesulfonic acid

Cat. No. B093694
CAS RN: 140-60-3
M. Wt: 298.4 g/mol
InChI Key: UASQKKHYUPBQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Decylbenzenesulfonic acid is a type of chemical entity . It is also known as a chemical compound . The chemical formula for p-Decylbenzenesulfonic acid is C₁₆H₂₆O₃S .


Synthesis Analysis

The synthesis of p-Decylbenzenesulfonic acid involves chemical oxidation polymerization in an ethanol/water solution . The reaction conditions, including reaction time, aniline monomer (ANI) concentration, ammonium persulfate (APS) concentration, and DBSA concentration, significantly influence the morphology and conductivity of the resulting composites .


Molecular Structure Analysis

The molecular structure of p-Decylbenzenesulfonic acid is represented by the canonical SMILES string: CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O . The InChI representation is: InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19/h11-14H,2-10H2,1H3,(H,17,18,19) .


Chemical Reactions Analysis

P-Decylbenzenesulfonic acid can participate in various chemical reactions. For instance, it can catalyze the synthesis of new fluorinated 1,8-dioxodecahydroacridines via a one-pot, three-component condensation of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, and 4-fluoroaniline in aqueous media .


Physical And Chemical Properties Analysis

P-Decylbenzenesulfonic acid is a liquid at room temperature . It has a characteristic odor and a molar mass of approximately 320 g/mol . It is soluble in water and alkaline solutions . Its density is approximately 1.06 g/ml at a temperature of 20°C . It is resistant to hydrolysis in alkaline media .

Safety And Hazards

P-Decylbenzenesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is harmful if swallowed . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and avoiding breathing dust .

Future Directions

While specific future directions for p-Decylbenzenesulfonic acid are not explicitly mentioned in the available literature, its potential uses in various industries suggest areas for further exploration. For instance, its role in the synthesis of new compounds and its interaction with other substances during chemical reactions could be areas of interest for future research.

properties

IUPAC Name

4-decylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)20(17,18)19/h11-14H,2-10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASQKKHYUPBQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059696
Record name 4-Decylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decylbenzenesulfonic acid

CAS RN

140-60-3
Record name 4-Decylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Decylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-decyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Decylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-decylbenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DECYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A46YTI174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-DECYLBENZENESULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5631
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.